molecular formula C22H23BrN4O B2971591 N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251674-13-1

N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2971591
CAS No.: 1251674-13-1
M. Wt: 439.357
InChI Key: XVVCIRNZLQBWTD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a bromophenyl group, a methylpiperidine moiety, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Methylpiperidine Moiety: The methylpiperidine moiety is attached through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine compounds with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
  • N-(4-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Uniqueness

N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O/c1-14-4-3-11-27(13-14)22(28)19-12-24-21-18(10-5-15(2)25-21)20(19)26-17-8-6-16(23)7-9-17/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVCIRNZLQBWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Br)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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